
5-Butylpyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butylpyrazine-2-carboxamide is a chemical compound belonging to the pyrazinecarboxamide family. Pyrazinecarboxamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a butyl group attached to the pyrazine ring, which influences its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylpyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid with butylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow chemistry techniques to enhance efficiency and yield. Automated flow preparation methods have been developed to streamline the synthesis process, allowing for precise control over reaction parameters and reducing the risk of side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Butylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinecarboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed:
Oxidation: Pyrazine-2-carboxylic acid derivatives.
Reduction: Butylpyrazine-2-amine.
Substitution: Various substituted pyrazinecarboxamides depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
5-Butylpyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound exhibits biological activity and can be used in studies related to enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 5-Butylpyrazine-2-carboxamide involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria . The compound may also interact with other enzymes and receptors, modulating their activity and contributing to its overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Pyrazinamide: A well-known antitubercular agent with a similar pyrazinecarboxamide structure.
5-Tert-butylpyrazine-2-carboxamide: Another derivative with a tert-butyl group instead of a butyl group, exhibiting different biological activities.
6-Chloropyrazine-2-carboxamide: A chlorinated derivative with distinct chemical properties and applications.
Uniqueness: 5-Butylpyrazine-2-carboxamide is unique due to the presence of the butyl group, which influences its lipophilicity and reactivity. This structural variation can lead to differences in biological activity and chemical behavior compared to other pyrazinecarboxamide derivatives.
Eigenschaften
CAS-Nummer |
74416-51-6 |
|---|---|
Molekularformel |
C9H13N3O |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
5-butylpyrazine-2-carboxamide |
InChI |
InChI=1S/C9H13N3O/c1-2-3-4-7-5-12-8(6-11-7)9(10)13/h5-6H,2-4H2,1H3,(H2,10,13) |
InChI-Schlüssel |
NODRBDVYYQGGQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CN=C(C=N1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-](/img/structure/B14449420.png)
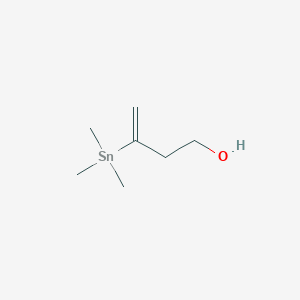
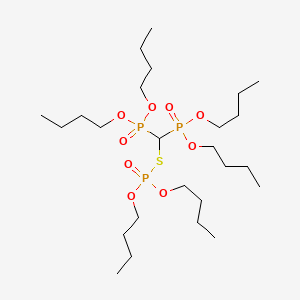

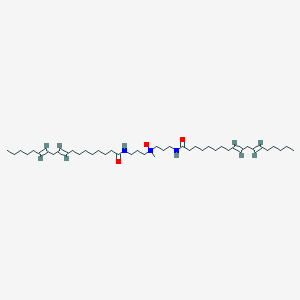
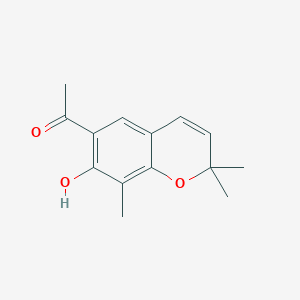
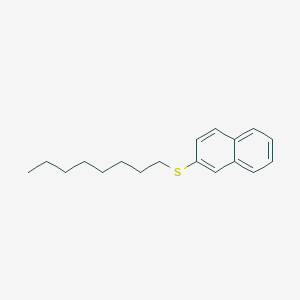

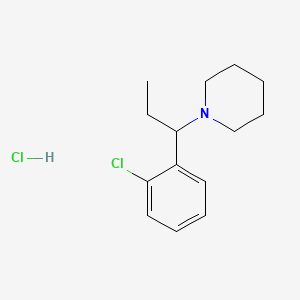
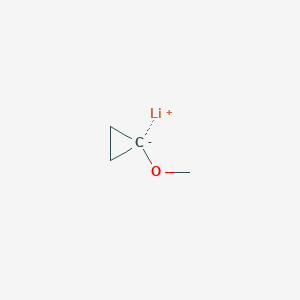
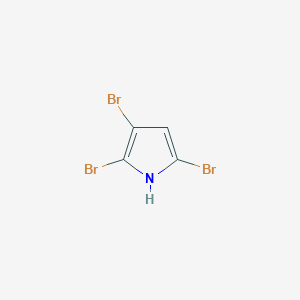

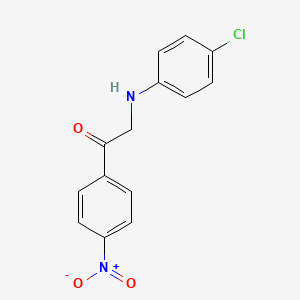
![1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14449513.png)
